molecular formula C16H19N7O2S B2954681 N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyridine-3-sulfonamide CAS No. 1206984-63-5

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyridine-3-sulfonamide

Cat. No. B2954681
M. Wt: 373.44
InChI Key: LAVCYLNOSCTNPP-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative with a pyrimidine ring and a pyrazole ring. Sulfonamides are a group of compounds known for their antibacterial properties . Pyrimidines and pyrazoles are nitrogen-containing heterocycles that are often found in biologically active compounds .


Molecular Structure Analysis

The compound likely contains one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which could potentially coordinate to a metal .

Scientific Research Applications

Synthesis and Antibacterial Activity

Sulfonamide compounds, including those structurally related to N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyridine-3-sulfonamide, have been extensively studied for their antibacterial properties. The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been aimed at developing new antibacterial agents. These compounds include pyran, pyridine, pyridazine, pyrazole, oxazole, pyrimidine, and thiazine derivatives. Some of these compounds exhibited high antibacterial activity, highlighting the potential of sulfonamide-based heterocycles as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial and Anticancer Agents

Sulfonamide-based hybrid compounds have been explored for a wide range of pharmacological activities, including antimicrobial and anticancer effects. The design and development of two-component sulfonamide hybrids, incorporating various pharmacologically active scaffolds such as coumarin, indole, and pyrazole, have been reviewed for their synthesis and biological activity. These efforts underscore the versatility of sulfonamides in drug design and the potential to develop effective therapeutic agents against various diseases (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Selective Synthesis of Heterocyclic Sulfonamides

The selective synthesis of heterocyclic sulfonamides, including sulfonyl fluorides and sulfonamides, through a parallel medicinal chemistry protocol demonstrates the utility of sulfur-functionalized reagents. This approach facilitates rapid access to various heterocyclic sulfonyl compounds, showcasing the adaptability of sulfonamide chemistry for medicinal applications and the synthesis of potentially biologically active molecules (Tucker, Chenard, & Young, 2015).

Anticancer and Anti-5-Lipoxygenase Agents

Sulfonamide derivatives, particularly pyrazolopyrimidines, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These studies highlight the therapeutic potential of sulfonamide compounds in cancer treatment and their role in inhibiting enzymes involved in inflammatory processes (Rahmouni et al., 2016).

properties

IUPAC Name

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O2S/c1-12-8-13(2)23(22-12)16-9-15(19-11-20-16)18-6-7-21-26(24,25)14-4-3-5-17-10-14/h3-5,8-11,21H,6-7H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVCYLNOSCTNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyridine-3-sulfonamide

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